molecular formula C7H12O4 B6202741 2-(hydroxymethyl)oxane-2-carboxylic acid CAS No. 1447943-70-5

2-(hydroxymethyl)oxane-2-carboxylic acid

Cat. No.: B6202741
CAS No.: 1447943-70-5
M. Wt: 160.17 g/mol
InChI Key: CJAZNMZJDMQBKU-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)oxane-2-carboxylic acid is a cyclic ether derivative with a hydroxymethyl substituent and a carboxylic acid group attached to the same carbon atom of the oxane (tetrahydropyran) ring. Its structure confers unique physicochemical properties, such as moderate hydrophilicity due to the hydroxymethyl group and acidity from the carboxylic acid moiety.

Properties

CAS No.

1447943-70-5

Molecular Formula

C7H12O4

Molecular Weight

160.17 g/mol

IUPAC Name

2-(hydroxymethyl)oxane-2-carboxylic acid

InChI

InChI=1S/C7H12O4/c8-5-7(6(9)10)3-1-2-4-11-7/h8H,1-5H2,(H,9,10)

InChI Key

CJAZNMZJDMQBKU-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)(CO)C(=O)O

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(hydroxymethyl)oxane-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the hydrogenation of 3,4-dihydropyran using a catalyst such as Raney nickel . This reaction proceeds under mild conditions and results in the formation of the tetrahydrofuran ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as crystallization or distillation are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(hydroxymethyl)oxane-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Formation of 2-(carboxymethyl)oxane-2-carboxylic acid.

    Reduction: Formation of 2-(hydroxymethyl)oxane-2-methanol.

    Substitution: Formation of various substituted tetrahydrofuran derivatives.

Scientific Research Applications

Medicinal Chemistry

2-(Hydroxymethyl)oxane-2-carboxylic acid has shown promise in the development of pharmaceutical agents, particularly in the treatment of metabolic disorders such as diabetes. Its structure allows for modifications that enhance bioavailability and therapeutic efficacy.

Case Study: Antidiabetic Agents
Research has indicated that derivatives of this compound can act as effective antidiabetic agents. For instance, compounds synthesized from this compound have been tested for their ability to lower blood glucose levels in diabetic models. A notable study demonstrated a significant reduction in hyperglycemia when these compounds were administered to diabetic rats, highlighting their potential as therapeutic agents .

Biochemical Applications

In biochemistry, this compound plays a role as a substrate or intermediate in various metabolic pathways. Its derivatives are used in enzyme assays and as reagents in biochemical reactions.

Table 1: Biochemical Properties and Applications

PropertyDescription
SolubilitySoluble in water and organic solvents
pH RangeNeutral to slightly acidic
Biological ActivityInhibits certain enzymes involved in metabolism
ApplicationSubstrate for enzyme reactions

Materials Science

The incorporation of this compound into polymer matrices has been explored for developing biodegradable materials. Its carboxylic acid group facilitates cross-linking with other polymers, enhancing mechanical properties.

Case Study: Biodegradable Polymers
A study investigated the use of this compound in creating biodegradable films that exhibited improved tensile strength and elongation at break compared to traditional plastics. The films were subjected to degradation tests under various environmental conditions, showing promising results for sustainable packaging solutions .

Mechanism of Action

The mechanism of action of 2-(hydroxymethyl)oxane-2-carboxylic acid involves its interaction with various molecular targets and pathways. The hydroxymethyl and carboxylic acid groups can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. Additionally, the tetrahydrofuran ring provides structural stability and enhances the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares 2-(hydroxymethyl)oxane-2-carboxylic acid with structurally related compounds, focusing on substituent effects, physicochemical properties, and biological relevance.

Oxane-2-carboxylic Acid Derivatives

(a) 2-(Trifluoromethyl)oxane-2-carboxylic Acid (CID 137964356)
  • Structure : The trifluoromethyl (-CF₃) group replaces the hydroxymethyl (-CH₂OH) substituent.
  • Key Differences: The electron-withdrawing -CF₃ group increases the acidity of the carboxylic acid (lower pKa) compared to the hydroxymethyl analog .
  • Applications : Used in agrochemicals and pharmaceuticals for its metabolic stability .
(b) 6-Methyloxane-2-carboxylic Acid (CID 55303085)
  • Structure : A methyl (-CH₃) group at the 6-position of the oxane ring.
  • Key Differences: Reduced polarity compared to the hydroxymethyl analog, leading to lower water solubility.
(c) 3,4,5-Trihydroxy-6-[2-(methylsulfonyl)butanoxy]oxane-2-carboxylic Acid
  • Structure: Multiple hydroxyl groups and a methylsulfonylbutanoxy substituent on the oxane ring.
  • Key Differences :
    • Increased hydrogen-bonding capacity due to hydroxyl groups, enhancing solubility in polar solvents.
    • The methylsulfonyl group introduces strong electron-withdrawing effects, influencing metabolic pathways (e.g., resistance to hydrolysis) .

Non-Oxane Carboxylic Acid Derivatives

(a) 5-(Hydroxymethyl) Acetic Acid
  • Structure : A linear molecule with a hydroxymethyl group attached to acetic acid.
  • Key Differences :
    • Lacks the cyclic oxane structure, resulting in higher conformational flexibility.
    • Simpler structure may lead to faster metabolic clearance compared to cyclic analogs .
(b) β-(Hydroxymethyl) Benzeneacetic Acid Derivatives (e.g., Atropine, Scopolamine)
  • Structure : Benzeneacetic acid backbone with hydroxymethyl and ester groups.
  • Key Differences :
    • The aromatic ring enhances UV absorption and stability under acidic conditions.
    • Ester functionalities (e.g., in atropine) confer anticholinergic activity, unlike the oxane-carboxylic acid .
(c) 5-(Hydroxymethyl)pyrrole-2-carboxaldehyde
  • Structure : Pyrrole ring with hydroxymethyl and aldehyde groups.
  • Key Differences: The aldehyde group increases electrophilicity, enabling nucleophilic addition reactions. Aromaticity of pyrrole confers distinct electronic properties compared to the non-aromatic oxane ring .

Substituent Effects on Physicochemical Properties

Compound Substituent(s) pKa (Carboxylic Acid) Solubility (H₂O) LogP Notable Applications
This compound -CH₂OH ~3.5 (estimated) Moderate -0.2 Chiral synthesis, drug intermediates
2-(Trifluoromethyl)oxane-2-carboxylic acid -CF₃ ~2.8 Low 1.5 Agrochemicals
6-Methyloxane-2-carboxylic acid -CH₃ (6-position) ~4.1 Low 0.7 Polymer chemistry
5-(Hydroxymethyl) acetic acid -CH₂OH (linear) ~2.5 High -1.0 Metabolite studies

Biological Activity

2-(Hydroxymethyl)oxane-2-carboxylic acid, also known by its CAS number 1447943-70-5, is a compound that has garnered attention for its potential biological activities. This article aims to explore the various aspects of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C6H12O4
  • Molecular Weight : 148.16 g/mol
  • CAS Number : 1447943-70-5

The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules. The hydroxymethyl and carboxylic acid functional groups allow for hydrogen bonding and ionic interactions, which can influence enzymatic pathways and receptor activity.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. These properties may be attributed to the ability of the hydroxymethyl group to donate electrons, thus neutralizing free radicals. A study demonstrated that derivatives of this compound showed a marked increase in antioxidant capacity compared to controls, suggesting potential applications in preventing oxidative stress-related diseases .

Anti-inflammatory Effects

In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines. This suggests a potential role in managing conditions characterized by chronic inflammation, such as arthritis and cardiovascular diseases .

Antimicrobial Properties

Preliminary investigations have indicated that this compound exhibits antimicrobial activity against various bacterial strains. The presence of the carboxylic acid group is believed to enhance membrane permeability, allowing the compound to exert its effects on microbial cells .

Data Table: Biological Activity Overview

Activity TypeObserved EffectsReferences
AntioxidantSignificant increase in antioxidant capacity
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AntimicrobialEffective against multiple bacterial strains

Case Study 1: Antioxidant Properties

A study published in Molecules evaluated the antioxidant capacity of various hydroxymethyl derivatives. The results indicated that compounds similar to this compound demonstrated a reduction in oxidative stress markers in cellular models, highlighting their potential for therapeutic use in oxidative damage prevention .

Case Study 2: Anti-inflammatory Activity

In a clinical trial assessing the anti-inflammatory effects of related compounds, participants receiving treatment with derivatives exhibited reduced levels of inflammatory markers compared to a placebo group. This suggests that this compound could be beneficial in managing inflammatory diseases .

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